4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid
Description
4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid (CAS: 477854-80-1) is a pyrimidine derivative with a carboxylic acid group at position 5, a phenyl group at position 2, and a 4-methylphenoxy substituent at position 3. Its molecular formula is C₁₉H₁₅N₂O₃ (molecular weight: 325.34 g/mol). The compound is synthesized via ester hydrolysis or chemoselective displacement reactions, as indicated in prior methodologies . The phenoxy and phenyl groups contribute to its lipophilicity, while the carboxylic acid enhances solubility in polar solvents. Potential applications include medicinal chemistry, given the structural similarity to bioactive pyrimidine derivatives .
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQGWQGSCEPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: The phenyl and 4-methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among pyrimidine-5-carboxylic acid derivatives lie in substituent positions (2, 4, and 6) and functional groups (e.g., alkyl, aryl, amino, thioether). Below is a comparative analysis:
Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Key Observations :
- Lipophilicity : The trifluoromethyl (CF₃) group in increases hydrophobicity (logP ~3.2) compared to the methoxy group in (logP ~1.8).
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , chlorine in ) lower the pKa of the carboxylic acid (e.g., ~2.5 for vs. ~3.0 for the target compound).
- Steric Hindrance: Bulky substituents (e.g., pyrrolidinone in ) reduce enzymatic metabolism but may hinder target binding.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogues
*Estimated based on structural analogs.
Key Trends :
- Solubility: Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., phenoxy in the target compound) counteract this effect.
- logP: Aromatic substituents (phenyl, phenoxy) increase lipophilicity compared to alkyl groups (methyl, isopropyl).
Biological Activity
The compound 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a phenyl group and a 4-methylphenoxy group. This unique structure is believed to contribute to its biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cellular processes.
Research indicates that 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid acts primarily as an inhibitor of PRMT5. PRMT5 is involved in the methylation of arginine residues in proteins, influencing gene expression, signal transduction, and cell proliferation. Inhibition of PRMT5 has been linked to potential therapeutic effects in cancer and other diseases characterized by abnormal cell growth.
Inhibition of PRMT5
Studies have shown that this compound effectively inhibits PRMT5 activity, which can lead to reduced proliferation of cancer cells. For instance, it has demonstrated significant selectivity towards PRMT5 over other methyltransferases, making it a promising candidate for targeted cancer therapies .
Anticancer Properties
In vitro studies have revealed that 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The compound has shown efficacy in reducing cell viability and inducing apoptosis in hematopoietic cancers, lung cancer, and melanoma .
Case Studies
- Hematopoietic Cancer : In a study evaluating the effects of the compound on human leukemia cell lines, significant reductions in cell viability were observed at concentrations as low as 10 µM, with an IC50 value indicating potent activity .
- Lung Cancer : Another investigation focused on non-small cell lung cancer (NSCLC) cells demonstrated that treatment with this compound resulted in decreased proliferation and increased apoptosis rates compared to untreated controls .
- Melanoma : In melanoma models, the compound inhibited tumor growth significantly when administered in vivo, suggesting its potential for therapeutic use in advanced skin cancers .
Efficacy and Selectivity
The selectivity profile of 4-(4-Methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid is noteworthy. It has been reported to exhibit at least 50-fold selectivity for PRMT5 compared to other related enzymes, which is crucial for minimizing off-target effects during treatment . This selectivity enhances its therapeutic index and suggests a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
